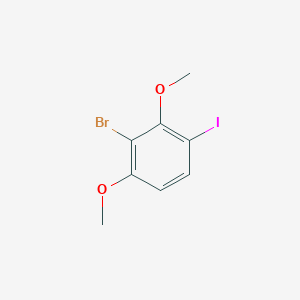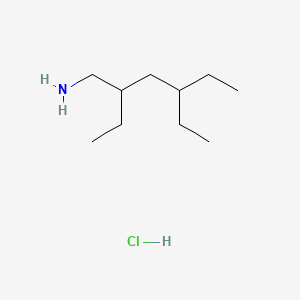
3-(Aminomethyl)-5-ethylheptanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-5-ethylheptanehydrochloride is an organic compound that belongs to the class of alkylamines. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a heptane backbone with an ethyl substituent. It is commonly used in various chemical and pharmaceutical applications due to its versatile reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-ethylheptanehydrochloride typically involves the alkylation of a heptane derivative followed by the introduction of an aminomethyl group. One common method includes the reaction of 5-ethylheptane with formaldehyde and ammonia under acidic conditions to form the desired aminomethyl derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through crystallization or distillation to obtain the hydrochloride salt in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Aminomethyl)-5-ethylheptanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-5-ethylheptanehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its pharmacological properties, including potential use as an anticonvulsant or analgesic agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-5-ethylheptanehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate signaling pathways by interacting with receptors or enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(Aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: Known for its use as a spin label in studying biological systems.
Aminomethyl propanol: An alkanolamine used as a buffer and precursor in organic synthesis.
Uniqueness: 3-(Aminomethyl)-5-ethylheptanehydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of an aminomethyl group with an ethyl-substituted heptane backbone makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H24ClN |
|---|---|
Molekulargewicht |
193.76 g/mol |
IUPAC-Name |
2,4-diethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H23N.ClH/c1-4-9(5-2)7-10(6-3)8-11;/h9-10H,4-8,11H2,1-3H3;1H |
InChI-Schlüssel |
CQGYFMGJBQWBBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(CC)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Methoxycarbonyl)phenyl]butanoic acid](/img/structure/B15312650.png)
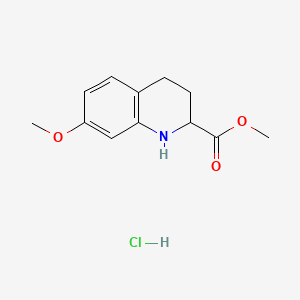
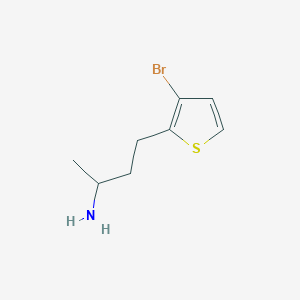

![N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B15312684.png)
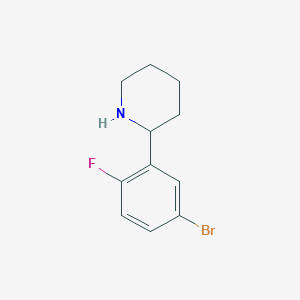
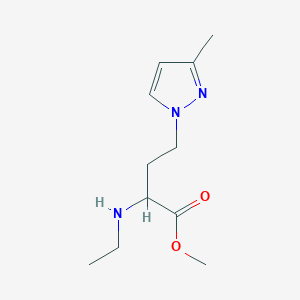


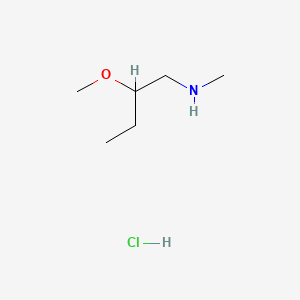
![Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one](/img/structure/B15312712.png)
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride](/img/structure/B15312716.png)
![4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15312720.png)
